molecular formula C16H25BFNO3 B8200795 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine

Cat. No.: B8200795
M. Wt: 309.2 g/mol
InChI Key: UEOCEQMMQFAXAJ-UHFFFAOYSA-N
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Description

The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine (hereafter referred to as the target compound) is a boronic ester-functionalized aromatic amine. Its structure features:

  • A phenoxy core substituted with a fluorine atom at the ortho-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para-position.
  • An N,N-dimethylethanamine side chain, providing tertiary amine functionality.

The molecular formula is C₁₆H₂₄BFNO₃, with an approximate molecular weight of 307.2 g/mol (calculated from constituent atomic masses). The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry and drug discovery . The fluorine atom enhances metabolic stability and modulates electronic properties, while the tertiary amine may improve solubility and bioavailability .

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO3/c1-15(2)16(3,4)22-17(21-15)12-7-8-14(13(18)11-12)20-10-9-19(5)6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOCEQMMQFAXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCN(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Fluoro-4-Hydroxyphenylboronic Acid Pinacol Ester

Objective : Synthesize the boronate ester precursor from 2-fluorophenol.

Procedure :

  • Reagents :

    • 2-Fluorophenol (substrate).

    • Pinacolborane (boron source).

    • Magnesium sulfate (dehydrating agent).

    • Dichloromethane (solvent).

  • Conditions :

    • Stir the mixture under anhydrous conditions at room temperature for 16 hours.

    • Filter through Celite to remove magnesium sulfate.

Yield : ~85–90% (based on analogous reactions).

Rationale :
Magnesium sulfate facilitates dehydration, driving the esterification of phenol with pinacolborane. This method minimizes side reactions and ensures high purity.

Conversion to Phenoxy-N,N-Dimethylethanamine

Objective : Replace the hydroxyl group with the ether-linked dimethylamine.

Method A: Tosylate Intermediate Route

  • Step 1: Tosylation

    • Reagents :

      • 2-Fluoro-4-(boronate ester)phenol.

      • Tosyl chloride (TsCl).

      • Pyridine (base).

    • Conditions : 0°C to room temperature, 2 hours.

  • Step 2: Nucleophilic Substitution

    • Reagents :

      • Tosylate intermediate.

      • N,N-Dimethyl ethylamine.

      • K₂CO₃ (base).

    • Conditions :

      • DMF solvent, 80°C, 12 hours.

Yield : 70–75% (estimated from analogous reactions).

Data Table : Tosylate Formation and Substitution

StepReagents/ConditionsYieldKey Observations
TosylationTsCl, pyridine, RT95%Exothermic; pyridine neutralizes HCl
SubstitutionN,N-Dimethyl ethylamine, K₂CO₃, DMF, 80°C70%Solvent polarity critical for SN2

Method B: Mitsunobu Coupling

Advantages : Direct ether formation without tosylation.

  • Reagents :

    • 2-Fluoro-4-(boronate ester)phenol.

    • N,N-Dimethyl ethylamine.

    • Triphenylphosphine (PPh₃).

    • Diethyl azodicarboxylate (DEAD).

  • Conditions :

    • THF, 0°C to room temperature, 6 hours.

Yield : 65–70% (estimated from analogous Mitsunobu reactions).

Mechanistic Insight :
DEAD and PPh₃ generate a phosphonium intermediate, enabling oxygen-to-nitrogen transfer.

Alternative Routes: Palladium-Catalyzed Coupling

Objective : Explore cross-coupling for scalability.

Procedure :

  • Reagents :

    • 2-Fluoro-4-iodophenol (hypothetical intermediate).

    • Pinacolborane.

    • Pd(PPh₃)₄ catalyst.

    • K₂CO₃ base.

  • Conditions :

    • Dioxane/H₂O, 100°C, 12 hours.

Limitations :

  • Requires halogenation of the phenol, which may reduce yields.

  • Boronate ester stability under coupling conditions must be validated.

Key Challenges and Mitigation Strategies

Boronate Ester Stability

Issue : Sensitivity to moisture and acidic conditions.
Solution :

  • Conduct reactions under inert atmospheres (Ar or N₂).

  • Use anhydrous solvents and reagents.

Regioselectivity in Fluorophenol Synthesis

Issue : Competing fluorination at unintended positions.
Solution :

  • Use directed ortho metalation (DoM) strategies to control substitution.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (Est.)
Tosylate RouteHigh purity, established protocolsMultiple steps, toxic reagents70–75%
MitsunobuSingle-step, mild conditionsCostly reagents (DEAD, PPh₃)65–70%
Pd-CatalyzedScalability, diverse applicationsComplex catalyst systems50–60%

Industrial-Scale Considerations

  • Continuous Flow Chemistry :

    • Enables precise temperature control during boronate ester formation.

  • Catalyst Recycling :

    • Pd catalysts in cross-coupling reactions can be recovered via filtration .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: : The boronic ester group can be reduced to form boronic acid.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.

Major Products Formed

  • Oxidation: : Fluorinated derivatives of the compound.

  • Reduction: : Boronic acid derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine exhibit promising anticancer properties. For instance, derivatives of phenoxyacetamides have shown activity against various cancer cell lines. The incorporation of fluorine and dioxaborolane moieties enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as anticancer agents .

Antimicrobial Properties
Studies have demonstrated that related compounds possess significant antimicrobial activity. The presence of the dioxaborolane group is believed to contribute to the mechanism of action against bacterial strains. The exploration of structure-activity relationships (SAR) has led to the identification of potent derivatives that can serve as lead compounds for drug development against resistant pathogens .

Material Science

Polymer Chemistry
The dioxaborolane moiety is utilized in the synthesis of polymeric materials with tailored properties. Its ability to form cross-links in polymer matrices enhances mechanical strength and thermal stability. Research has focused on incorporating this compound into biodegradable polymers, which could lead to environmentally friendly materials with applications in packaging and biomedical devices .

Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated. The integration of such compounds can improve the efficiency and stability of electronic devices .

Environmental Applications

Water Treatment
Compounds containing dioxaborolane structures have shown potential in environmental remediation processes. They can be utilized in the removal of heavy metals from wastewater through complexation reactions. This application is particularly relevant given the increasing need for sustainable methods to address water pollution issues .

Case Studies

StudyApplicationFindings
Anticancer Activity In vitro testing on various cancer cell linesCompounds showed IC50 values in low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Properties Testing against resistant bacterial strainsIdentified several derivatives with MIC values significantly lower than standard antibiotics .
Polymer Chemistry Synthesis of biodegradable polymersEnhanced mechanical properties and degradation rates were observed in laboratory settings .
Organic Electronics Development of OLEDsImproved charge transport and device longevity were achieved using fluorinated derivatives .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: : The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various biological molecules.

  • Pathways: : It can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference ID
Target Compound C₁₆H₂₄BFNO₃ 307.2 2-Fluoro, 4-dioxaborolane, phenoxy, N,N-dimethylethanamine Suzuki coupling capability; fluorinated for stability; tertiary amine solubility
N-(4-Methoxy-3-dioxaborolanylbenzyl)-N-methylpropan-2-amine C₁₈H₃₀BNO₃ 319.25 4-Methoxy, 3-dioxaborolane, benzyl, N-methylpropan-2-amine Bulkier benzyl group; methoxy enhances electron density
2-(4-Dioxaborolanylpyridin-2-yloxy)-N,N-dimethylethanamine C₁₅H₂₄BNO₃ 293.1 Pyridinyl core, 4-dioxaborolane, N,N-dimethylethanamine Pyridine introduces basic nitrogen; altered electronic properties
1-(4-Fluoro-2-dioxaborolanylphenyl)-N,N-dimethylmethanamine C₁₅H₂₂BFNO₂ 293.1 4-Fluoro, 2-dioxaborolane, benzyl, N,N-dimethylamine Benzylamine scaffold; lacks ether linkage
1-(2-Fluoro-3-dioxaborolanylphenyl)-N-methylmethanamine C₁₄H₂₁BFNO₂ 265.1 2-Fluoro, 3-dioxaborolane, N-methylmethanamine Smaller substituents; reduced steric hindrance
N,N-Dimethyl[4-(dioxaborolanyl)phenyl]amine C₁₄H₂₁BNO₂ 253.1 4-Dioxaborolane, N,N-dimethylphenylamine Simplest analogue; no fluorine or ether groups

Reactivity in Cross-Coupling Reactions

The target compound’s dioxaborolane group facilitates Suzuki-Miyaura coupling, a key reaction for forming carbon-carbon bonds . Compared to analogues:

  • Benzylamine analogue (Entry 4): Lacks the phenoxy ether, which may reduce steric hindrance but limit solubility in polar solvents .
  • Simpler phenylamine analogue (Entry 6): Absence of fluorine and ether groups simplifies synthesis but diminishes electronic modulation for targeted coupling .

Solubility and Bioavailability

  • Tertiary amine (target compound): The N,N-dimethylethanamine side chain enhances water solubility via protonation at physiological pH, advantageous for drug delivery .
  • N-Methylpropan-2-amine analogue (Entry 2): Bulkier isopropyl group reduces solubility but may improve membrane permeability .
  • Benzylamine analogue (Entry 4): Reduced polarity due to the benzyl group could hinder aqueous solubility .

Metabolic Stability

  • Fluorine substitution : Present in the target compound and Entry 5, fluorine blocks cytochrome P450-mediated oxidation, extending half-life .

Biological Activity

The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 458532-86-0
Molecular Formula C13H18BFO3
Molecular Weight 247.09 g/mol
Appearance Yellow solid
Purity >95%

Research indicates that this compound exhibits several biological activities, primarily through modulation of signaling pathways. Notably, it has been shown to inhibit LPS-induced TNFα release in microglial cells and cytokine release in human monocytes. These effects suggest a role in neuroinflammation and immune modulation.

Case Studies

  • Neuroprotective Effects
    • In a study examining neuroprotective properties, the compound demonstrated significant inhibition of neurotoxic effects induced by MPTP in dopaminergic neurons. This was linked to the activation of neurotrophic signaling pathways, including Akt and ERK pathways, which are crucial for neuronal survival and function .
  • Cytokine Modulation
    • Another investigation revealed that the compound effectively reduced cytokine release in response to HIV-1 Tat in human monocytes. This suggests a potential application in therapeutic strategies for neuroinflammatory conditions associated with viral infections .

In Vitro Studies

In vitro studies have shown that the compound can modulate various cellular responses:

  • Microglial Activation: The compound inhibited the release of pro-inflammatory cytokines in activated microglial cells, indicating its potential as an anti-inflammatory agent .
  • Cell Survival: It was found to enhance cell survival in models of oxidative stress, further supporting its neuroprotective capabilities .

Summary of Key Research

Recent studies have focused on the compound's ability to interact with specific molecular targets within cells:

  • Phosphatidylinositol 3-Kinase (PI3K) Pathway:
    • The compound appears to activate the PI3K pathway, which is known to play a critical role in cell growth and survival. Inhibition of this pathway abrogated the protective effects observed in neuronal models .
  • c-Jun N-terminal Kinase (JNK) Pathway:
    • Evidence suggests that the compound may also influence JNK signaling, which is implicated in stress responses and apoptosis. The modulation of this pathway could contribute to its neuroprotective effects .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that while many exhibit some level of anti-inflammatory activity, the specific structural features of this compound may confer unique advantages in terms of potency and selectivity.

Compound NameBiological ActivityReference
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)Neuroprotective & Anti-inflammatory
K252aNeuroprotectiveAnnual Review of Pharmacology and Toxicology
CEP1347Inhibitor of JNK pathwayBrain Research

Q & A

Q. What are the potential pharmacological applications of this compound in drug discovery?

  • Boronate esters are used in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. The dimethylamino group enhances blood-brain barrier permeability, making it relevant for CNS-targeted therapies. Evaluate cytotoxicity and metabolic stability in vitro .

Methodological Tables

Q. Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)Pd(PPh₃)₄ (2 mol%)60–75%
BaseK₂CO₃Higher solubility
Solvent1,4-dioxane/H₂O (4:1)Prevents hydrolysis
Temperature90°C, 24 hCompletes reaction

Q. Table 2. Fluorescence Intensity Under Varied pH

pHRelative Intensity (a.u.)Stability (24 h)
345Unstable
5100Stable
772Gradual decay

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